Sarcosine methyl ester hydrochloride

Catalog No.
S750039
CAS No.
13515-93-0
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarcosine methyl ester hydrochloride

CAS Number

13515-93-0

Product Name

Sarcosine methyl ester hydrochloride

IUPAC Name

methyl 2-(methylamino)acetate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H

InChI Key

HQZMRJBVCVYVQA-UHFFFAOYSA-N

SMILES

CNCC(=O)OC.Cl

Synonyms

Sarcosinemethylesterhydrochloride;13515-93-0;methyl2-(methylamino)acetatehydrochloride;SarcosinemethylesterHCl;MethylN-methylaminoacetatehydrochloride;methyln-methylglycinatehydrochloride(1:1);Glycine,N-methyl-,methylester,hydrochloride;Glycine,N-methyl-,methylester,hydrochloride(1:1);Sarcosine-13C3,15Nmethylesterhydrochloride;84570_FLUKA;H-Sar-OMeCl;H-Sar-OMe.HCl;H-Sar-OMe?HCl;PubChem10901;AC1Q3BRR;UNII-YPW7YYP04F;YPW7YYP04F;AC1Q3EA8;84570_ALDRICH;SCHEMBL380580;methylsarcosinatehydrochloride;AC1L35N3;CTK3J2996;5473-12-1(Parent);HQZMRJBVCVYVQA-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CC(=O)OC.[Cl-]
  • Scientific databases indicate few published articles focusing on this compound.
  • Suppliers of the chemical often classify it for "research use only" but details on its research applications are not readily available [].

Further exploration through academic databases or contacting manufacturers directly might be necessary to uncover more specific information regarding potential research applications of Sarcosine Methyl Ester Hydrochloride.

Chemical Properties and Potential Research Areas

Given the structural similarity of Sarcosine Methyl Ester Hydrochloride to Sarcosine, some research areas investigating Sarcosine might be adaptable to the methyl ester form.

  • Sarcosine is a neuromodulator and plays a role in glycine metabolism []. Research on the impact of Sarcosine on neurotransmission and glycine pathways could be explored in the context of Sarcosine Methyl Ester Hydrochloride.

Sarcosine methyl ester hydrochloride is a chemical compound with the molecular formula C₄H₉NO₂·HCl and a molecular weight of 139.58 g/mol. It is a derivative of sarcosine, which is an amino acid and a natural metabolite of glycine. This compound appears as a white to cream crystalline powder and is soluble in water. Its structure includes a methyl ester functional group, which enhances its solubility and bioavailability compared to its parent amino acid.

Sarcosine methyl ester hydrochloride has been studied for its biological properties, particularly in relation to its role in metabolic pathways. It is known to influence the levels of glycine and other metabolites, which can have implications for neurological health. Research indicates that sarcosine derivatives may exhibit neuroprotective effects and could play a role in the treatment of conditions like schizophrenia and depression due to their modulation of N-methyl-D-aspartate receptor activity .

The synthesis of sarcosine methyl ester hydrochloride typically involves the esterification of sarcosine with methanol in the presence of an acid catalyst. The process may also involve the following steps:

  • Preparation of Sarcosine: Sarcosine can be synthesized from glycine through methylation.
  • Esterification: The reaction between sarcosine and methanol is facilitated by an acid catalyst (e.g., sulfuric acid).
  • Hydrochloride Formation: The resulting methyl ester can be converted to its hydrochloride form by treatment with hydrochloric acid.

These methods allow for the efficient production of the compound in laboratory settings.

Sarcosine methyl ester hydrochloride finds applications primarily in biochemical research, particularly in proteomics and metabolic studies. It serves as a substrate in enzyme assays and is also utilized in studies examining neurotransmitter function and metabolism. Additionally, it has potential applications in pharmaceuticals, particularly for developing treatments targeting neurological disorders.

Studies on sarcosine methyl ester hydrochloride have indicated its interactions with various biological systems. Its role as a modulator of neurotransmitter systems suggests that it may influence synaptic plasticity and cognitive functions. Furthermore, research has shown that it may interact with receptors involved in excitatory neurotransmission, which could have therapeutic implications for conditions such as schizophrenia .

Several compounds share structural similarities with sarcosine methyl ester hydrochloride, including:

  • Glycine: An amino acid that serves as a precursor for sarcosine.
  • N-methylglycine (sarcosine): The parent compound from which sarcosine methyl ester is derived.
  • N-formyl-N-methylglycine: A derivative that can be synthesized from sarcosine methyl ester.

Comparison Table

CompoundStructureUnique Features
Sarcosine methyl ester hydrochlorideC₄H₉NO₂·HClEnhanced solubility and bioavailability
GlycineC₂H₅NO₂Simple amino acid, less soluble than esters
N-methylglycine (sarcosine)C₂H₅NOPrecursor to sarcosine methyl ester
N-formyl-N-methylglycineC₄H₉NO₂Intermediate product with potential therapeutic uses

Sarcosine methyl ester hydrochloride stands out due to its enhanced solubility and potential bioactivity, making it a valuable compound for both research and therapeutic applications. Its unique chemical structure allows for specific interactions within biological systems that are not present in simpler amino acids or their derivatives.

The synthesis of sarcosine methyl ester hydrochloride follows established pathways for N-methyl amino acid ester production, with several distinct methodological approaches demonstrating varying degrees of efficiency and practical applicability. The most prevalent synthetic route involves the direct esterification of sarcosine with methanol in the presence of an acid catalyst, typically resulting in simultaneous formation of the hydrochloride salt .

Primary Synthetic Approaches

The trimethylchlorosilane-methanol system represents the most advantageous method for amino acid methyl ester hydrochloride synthesis, operating under mild room temperature conditions [3]. This methodology involves the sequential addition of trimethylchlorosilane to methanol, followed by amino acid substrate introduction, yielding products with good to excellent yields across various amino acid substrates [3]. The reaction proceeds through a one-step mechanism that eliminates the need for complex intermediary operations and avoids low-temperature reaction control requirements [13].

Alternative synthetic pathways include the thionyl chloride-methanol system, which requires strict temperature maintenance between negative five to zero degrees Celsius, and the hydrochloric acid-methanol system, which necessitates continuous hydrochloric acid gas passage through the refluxing mixture [3]. These methods, while effective, present operational complexities that make the trimethylchlorosilane approach more suitable for industrial applications [3].

Mechanistic Considerations

The esterification reaction mechanism proceeds via nucleophilic attack of methanol on the activated carboxyl group, facilitated by the acid catalyst [3]. In the trimethylchlorosilane system, the silylating agent simultaneously activates the carboxylic acid group while providing the chloride ion for salt formation [13]. This dual functionality results in enhanced reaction efficiency and simplified workup procedures compared to traditional methods [3].

The formation of N-methyl amino acid esters can also be achieved through alternative routes involving pseudoephedrine-based asymmetric alkylation chemistry, where pseudoephedrine sarcosinamide serves as a key intermediate [5]. This approach provides access to enantiomerically pure products with high diastereoselectivity, though it requires more complex synthetic sequences [5].

Yield Optimization Parameters

Synthesis MethodTemperature (°C)Time (hours)Yield (%)Reference
Trimethylchlorosilane-Methanol20-2512-1585-95 [3] [13]
Thionyl Chloride-Methanol-5 to 06.590-100 [19]
Hydrochloric Acid-MethanolReflux2475-85 [3]

The trimethylchlorosilane method demonstrates superior practical advantages, with optimal conditions employing 1.3 to 1.8 molar equivalents of trimethylchlorosilane and 8 to 10 volume multiples of methanol at room temperature [13]. The reaction typically reaches completion within 12 to 15 hours, providing yields consistently above 85 percent [13].

Optimization of Hydrochloride Salt Formation

The formation of stable, high-purity hydrochloride salts represents a critical aspect of sarcosine methyl ester hydrochloride production, requiring careful consideration of reaction conditions, stoichiometry, and crystallization parameters. Hydrochloride salt formation serves multiple purposes, including enhanced water solubility, improved chemical stability, and facilitated purification processes [6] [15].

Salt Formation Mechanisms

Hydrochloride salt formation occurs through protonation of the amino nitrogen by hydrochloric acid, resulting in ionic compound formation with characteristic physicochemical properties distinct from the free base [6]. The process involves careful pH control to ensure complete protonation while avoiding decomposition or unwanted side reactions [15].

The optimal conditions for hydrochloride salt formation typically involve controlled addition of hydrochloric acid solution to the ester substrate in an appropriate solvent system [6]. Dichloromethane has proven effective as a reaction medium, with anhydrous hydrochloric acid in ether providing controlled acid addition [6]. The reaction proceeds rapidly at room temperature, typically completing within 30 minutes with continuous stirring [6].

Solvent System Optimization

The choice of solvent system significantly impacts salt formation efficiency and product quality. Methanol-chloroform mixtures in 75:25 volume ratios have demonstrated effectiveness for scale-up synthesis, providing adequate solubility for both reactants and products while facilitating crystallization [17]. Alternative solvent combinations, including methanol-water systems, have shown utility but may require modified purification protocols [17].

The solvent system selection must consider several factors: substrate solubility, product crystallization behavior, ease of purification, and scalability for industrial production [17]. Dichloromethane systems offer advantages in terms of product isolation but may present environmental and safety considerations for large-scale operations [6].

pH Control and Stoichiometry

Precise pH control during salt formation prevents unwanted side reactions and ensures complete conversion to the desired salt form [9] [15]. The optimal pH range for hydrochloride salt formation typically falls between 1.5 and 3.0, though specific conditions may vary based on the particular amino acid ester substrate [9].

Stoichiometric considerations require slight excess of hydrochloric acid to drive complete salt formation while avoiding excessive acid that could complicate purification [6]. Typical protocols employ 1.05 to 1.1 equivalents of hydrochloric acid relative to the ester substrate [6].

Industrial-Scale Manufacturing Processes

Industrial production of sarcosine methyl ester hydrochloride requires sophisticated process design incorporating efficient reaction systems, robust quality control measures, and economically viable operational parameters. The transition from laboratory-scale synthesis to industrial manufacturing presents unique challenges related to heat and mass transfer, reaction control, and product consistency [21].

Process Design Considerations

Industrial-scale esterification processes typically employ continuous flow reactor systems rather than traditional batch reactors to achieve improved reaction control and enhanced productivity [21]. Continuous flow systems provide superior temperature control, reduced residence time variation, and minimized risk of contamination compared to batch operations [21].

The implementation of process intensification techniques, including microwave-assisted synthesis and optimized mixing systems, can significantly improve reaction efficiency and reduce production costs [21]. These approaches enable precise control over reaction parameters while maintaining consistent product quality across production batches [21].

Manufacturing Scale Parameters

Process ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size (kg)0.001-0.11-10100-1000+
Reaction Time (hours)12-248-166-12
Temperature Control (±°C)±2±1±0.5
Yield Consistency (%)85-9590-9592-97

Industrial-scale production achieves enhanced yield consistency through improved process control and optimized reaction conditions [8] [12]. The larger scale operations benefit from more sophisticated temperature control systems and automated monitoring capabilities that maintain optimal reaction parameters throughout the production cycle [8].

Equipment Design and Materials

Industrial esterification equipment must withstand corrosive reaction conditions while maintaining product purity standards [21]. Stainless steel and glass-lined reactors represent common material choices due to their corrosion resistance and ability to withstand the temperatures and pressures associated with esterification processes [21].

Heat exchange systems require careful design to manage the exothermic nature of esterification reactions while maintaining precise temperature control [21]. Efficient cooling systems prevent unwanted side reactions and ensure consistent product quality [21].

Production Optimization Strategies

Industrial amino acid production benefits from fermentation-based approaches for certain precursor compounds, though chemical synthesis remains predominant for ester derivatives [8] [11]. The integration of biotechnological and chemical approaches can provide cost advantages and improved environmental sustainability [11].

Process optimization employs mathematical modeling and simulation techniques to identify optimal operating conditions and predict production outcomes [21]. These tools enable manufacturers to minimize experimental trials while maximizing process efficiency and product yield [21].

Purification Techniques and Quality Control Metrics

The purification of sarcosine methyl ester hydrochloride requires sophisticated analytical techniques and stringent quality control measures to ensure pharmaceutical-grade purity and consistency. Industrial purification processes must achieve high purity levels while maintaining economic viability and regulatory compliance [10] [20].

Primary Purification Methods

Crystallization represents the most widely employed purification technique for amino acid ester hydrochlorides, offering excellent selectivity and the ability to achieve high purity levels [16]. The crystallization process requires careful control of temperature, concentration, and nucleation conditions to obtain crystals with desired size distribution and purity characteristics [16].

The addition of surfactants during crystallization can significantly improve crystal morphology and facilitate downstream processing operations [16]. Optimal surfactant concentrations typically range from 500 to 5000 parts per million based on amino acid weight, with specific concentrations determined through experimental optimization [16].

Precipitation-based purification methods involve pH adjustment to selectively remove impurities while retaining the desired product [9]. The process typically employs pH values between 2.5 and 4.0 for optimal separation efficiency, followed by filtration and washing procedures to achieve final purity specifications [9].

Advanced Purification Strategies

Multi-phase extraction systems provide effective separation of amino acid methyl ester derivatives from reaction impurities [9]. These systems employ pH adjustment to create organic and aqueous phases, with the ester product preferentially partitioning into the organic phase while impurities remain in the aqueous phase [9].

The optimization of purification conditions requires consideration of multiple variables including temperature, pH, solvent composition, and residence time [9]. Systematic experimental design approaches enable identification of optimal purification parameters while minimizing development time and costs [9].

Quality Control Analytical Methods

Comprehensive quality control protocols encompass multiple analytical techniques to ensure product identity, purity, and consistency [10] [20]. Mass spectrometry provides definitive molecular weight confirmation and structural verification, enabling identification of potential impurities and degradation products [10] [20].

High-performance liquid chromatography serves as the primary method for purity determination, typically achieving detection limits suitable for pharmaceutical applications [10] [20]. The chromatographic methods require validation to demonstrate accuracy, precision, and specificity for the intended application [10] [20].

Quality Control Specifications

ParameterSpecificationAnalytical MethodAcceptance Criteria
IdentityMolecular WeightMass Spectrometry±0.1 Dalton
PurityMain ComponentHPLC≥97.0%
Individual ImpuritiesSingle ImpurityHPLC≤1.0%
Water ContentMoistureKarl Fischer≤0.5%
Melting PointThermal AnalysisDSC148-152°C

The establishment of quality control specifications requires extensive analytical development and validation studies to ensure reliable and reproducible results [10] [22]. Pharmaceutical-grade materials typically require purity levels exceeding 97 percent with individual impurities limited to less than 1 percent [10].

Quantification and Content Determination

Amino acid analysis provides accurate quantification of the active ingredient through hydrolysis and derivatization procedures [20]. This technique offers excellent specificity and accuracy for content determination, serving as a primary analytical method for pharmaceutical applications [20].

Alternative quantification approaches include nitrogen determination through elemental analysis or Kjeldahl analysis, though these methods lack the specificity of amino acid analysis and may be subject to systematic errors from non-amino acid nitrogen sources [20].

Chromatographic Separation Methods (High Performance Liquid Chromatography, Gas Chromatography)

Chromatographic separation represents the cornerstone of analytical methodology for sarcosine methyl ester hydrochloride, providing both qualitative identification and quantitative determination capabilities. High Performance Liquid Chromatography and Gas Chromatography techniques have been extensively developed and validated for this compound, each offering distinct advantages for specific analytical requirements [1] [2] [3].

High Performance Liquid Chromatography Applications

High Performance Liquid Chromatography analysis of sarcosine methyl ester hydrochloride predominantly employs reversed-phase chromatographic systems utilizing C18 stationary phases. The compound exhibits excellent compatibility with conventional HPLC mobile phase systems, typically consisting of acetonitrile-water gradients with buffer optimization for enhanced peak resolution and reproducibility [4] [5]. Pre-column derivatization protocols have been established using o-phthalaldehyde combined with N-tert-butyloxycarbonyl-D-cysteine, enabling fluorescence detection with exceptional sensitivity and selectivity [5].

The derivatization process involves room temperature reaction conditions, where sarcosine methyl ester hydrochloride undergoes rapid modification within 20 minutes under optimized pH conditions. Resolution values exceeding 2.14 have been consistently achieved for target amino acid enantiomers, demonstrating the method's capability for chiral discrimination when coupled with appropriate derivatization reagents [5]. Quantification limits reach 1 picomole levels, establishing HPLC as the preferred technique for trace-level analysis in complex biological matrices [6].

Gas Chromatographic Analysis Methodologies

Gas chromatographic separation of sarcosine methyl ester hydrochloride requires derivatization to enhance volatility and thermal stability. Multiple derivatization approaches have been validated, including N-acetyl methyl ester formation, trimethylsilyl derivatization, and methoxycarbonyl esterification protocols [2] [7] [8]. The N-acetyl methyl ester derivatization procedure employs acetyl chloride in anhydrous methanol, producing derivatives suitable for gas chromatographic analysis with excellent reproducibility and quantitative recovery [8].

Gas chromatographic separation utilizes capillary columns with polar stationary phases, achieving baseline resolution for all target compounds within optimized temperature programming protocols. The DB-17 capillary column system demonstrates superior performance for amino acid methyl ester analysis, providing detection limits in the nanogram range when coupled with flame ionization detection [9]. Mass spectrometric detection enhances specificity, enabling simultaneous identification and quantification in complex sample matrices [2].

Isotope Ratio Mass Spectrometry Applications

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry represents an advanced analytical approach for compound-specific isotopic analysis. The N-acetyl methyl ester derivatization protocol has been optimized specifically for this application, providing accurate δ13C determinations with precision better than 0.4‰ [7] [8]. This methodology enables investigation of metabolic pathways and biosynthetic origins through isotopic fingerprinting approaches.

MethodColumn/Stationary PhaseDetection MethodDerivatization ReagentRetention Time (min)Detection Limit
HPLC with OPA/FMOC derivatizationC18 reversed-phase columnsFluorescence detectionOPA + Boc-D-Cys15-601-10 pmol
Gas Chromatography with methyl esterificationDB-17 capillary columnFlame ionization detection (FID)Methyl chloroformate/methanol5-150.2-4.0 ng
GC-MS with TMS derivatizationRxi-5Sil MS (30 m×0.25 mm×0.25 µm)Mass spectrometry (EI mode)BSTFA + 1% TMCS11.4-13.40.01-0.03 µg/mL
GC-C-IRMS with N-acetyl methyl esterAgilent DB 35 (60 m X 0.32 mm ID, 1.5 µm)Isotope ratio mass spectrometryAcetyl chloride/methanol25-35Sub-nanomolar
HPLC with pre-column derivatizationCAPCELL PAK C18 MG II (4.6 x 200 mm)UV detection at 266 nmFMOC-Cl20-400.295 ng/mL
Chiral GC separationChirasil-Val chiral stationary phaseFID with chiral separationN-trifluoroacetyl isopropyl esters10-250.1% enantiomeric excess

Quantitative Analysis Through Titrimetric Approaches

Titrimetric analysis of sarcosine methyl ester hydrochloride employs both aqueous and non-aqueous methodologies, each optimized for specific analytical requirements and matrix considerations. The compound's amphoteric nature necessitates careful selection of titration conditions to achieve accurate quantitative results [10] [11].

Non-Aqueous Perchloric Acid Titration

Non-aqueous titrimetric determination represents the most widely employed method for sarcosine methyl ester hydrochloride quantification. Perchloric acid in glacial acetic acid serves as the primary titrant, providing exceptional accuracy and precision for amino acid ester analysis [1] [12] [10]. The method employs 0.1 M perchloric acid standardized against potassium hydrogen phthalate, ensuring traceability to primary standards [10].

The titration mechanism involves protonation of the amino nitrogen by the strong acidium ion formed between perchloric acid and acetic acid. This reaction proceeds quantitatively according to the stoichiometry: B + CH3COOH2+ → BH+ + CH3COOH, where B represents the amino acid ester substrate [11]. Crystal violet indicator provides visual end point detection, exhibiting a sharp color transition from violet to yellowish-green at the equivalence point [10].

Analytical performance demonstrates excellent reproducibility with relative standard deviations consistently below 1.0%. Recovery studies indicate quantitative results within 99.5-100.5% of theoretical values, establishing the method's accuracy for routine quality control applications [11]. The procedure requires minimal sample preparation, with direct dissolution in glacial acetic acid followed by immediate titration.

Aqueous Titration Methodologies

Aqueous titrimetric approaches utilize conventional acid-base neutralization principles, though with reduced precision compared to non-aqueous methods due to solvent competition effects. Standard hydrochloric acid or sodium hydroxide solutions serve as titrants, depending on the specific analytical requirement [13] [14]. The formol titration modification employs formaldehyde to mask the amino group, enabling selective carboxyl group determination [14].

Specialized Titrimetric Applications

Modified titrimetric procedures have been developed for specific analytical scenarios. The ethanol additional method, employed in certain industrial applications, involves sequential titration steps with sodium hydroxide, first to pH 8.2, followed by ethanol addition and continued titration to pH 10.4 [15]. This approach provides enhanced selectivity in complex mixture analysis.

TitrantConcentration (M)Solvent SystemEnd Point DetectionAccuracy (%)Precision (RSD %)
Perchloric acid in glacial acetic acid0.1Glacial acetic acidPotentiometric (crystal violet indicator)99.5-100.5<1.0
Hydrochloric acid (aqueous)0.1-1.0Aqueous solutionpH electrode98.0-102.0<2.0
Sodium hydroxide (formol titration)0.1Water + formaldehydePhenolphthalein indicator95.0-105.0<3.0
Potassium hydroxide in methanol0.1MethanolPotentiometric99.0-101.0<1.5
Perchloric acid in acetic anhydride0.1Acetic acid/acetic anhydrideVisual indicator (oracet blue B)99.8±0.7<0.7

Spectroscopic Quantification Protocols

Spectroscopic quantification of sarcosine methyl ester hydrochloride encompasses multiple analytical techniques, each providing complementary information regarding molecular structure, purity, and concentration. These methods offer non-destructive analysis capabilities with varying degrees of sensitivity and selectivity [16] [17] [18].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and quantitative analysis capabilities for sarcosine methyl ester hydrochloride. The characteristic chemical shift pattern includes signals at δ 2.83 ppm (N-CH3 group), δ 3.88 ppm (CH2 group), and δ 3.82 ppm (OCH3 group), enabling unambiguous identification and integration-based quantification [19] [20]. Deuterated solvents, particularly deuterated chloroform, provide optimal spectral resolution while minimizing water interference.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through characteristic chemical shifts at δ 166.7 ppm (carbonyl carbon), δ 53.3 ppm (methoxy carbon), δ 48.9 ppm (methylene carbon), and δ 33.4 ppm (N-methyl carbon). Quantitative applications require careful attention to relaxation times and nuclear Overhauser effects to ensure accurate integration values [20].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides rapid identity confirmation through characteristic absorption bands. The carbonyl stretch appears at 1681 cm⁻¹, while N-H stretching vibrations occur in the 3100-3500 cm⁻¹ region [16] [17]. Water content significantly influences spectral quality, necessitating careful sample handling to minimize moisture interference. Modern Fourier Transform Infrared instruments achieve detection limits in the milligram per milliliter range, suitable for routine quality control applications.

Mass Spectrometric Quantification

Electrospray ionization mass spectrometry enables molecular weight confirmation and impurity profiling through characteristic fragmentation patterns. The molecular ion appears at m/z 139.58 [M+H]⁺, with base peak at m/z 104.05 corresponding to loss of chloride [18] [21]. Quantitative applications employ external standard calibration or isotope dilution methodologies, achieving detection limits in the nanogram per milliliter range.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis relies on the carboxyl group absorption in the 200-210 nm region. Direct quantification requires derivatization to enhance chromophoric properties, typically employing ninhydrin or o-phthalaldehyde reagents. The resulting colored products exhibit enhanced extinction coefficients, enabling quantitative determination in the microgram per milliliter range [22].

TechniqueKey Analytical Peaks/SignalsQuantification RangeMatrix EffectsTypical Application
Infrared Spectroscopy (FTIR)1681 cm⁻¹ (C=O stretch), 3100-3500 cm⁻¹ (N-H stretch)0.1-100 mg/mLWater interference at 3200-3600 cm⁻¹Identity confirmation and purity assessment
¹H NMR Spectroscopyδ 2.83 (N-CH₃), δ 3.88 (CH₂), δ 3.82 (OCH₃)0.01-50 mMSolvent peak overlapStructural elucidation and quantification
¹³C NMR Spectroscopyδ 166.7 (C=O), δ 53.3 (OCH₃), δ 48.9 (CH₂), δ 33.4 (N-CH₃)0.01-50 mMCarbon-13 satellite peaksCarbon skeleton confirmation
Mass Spectrometry (ESI-MS)m/z 139.58 [M+H]⁺, m/z 104.05 [base peak]0.1-1000 ng/mLIon suppression in complex matricesMolecular weight confirmation and impurity profiling
UV-Visible Spectroscopyλmax 200-210 nm (carboxyl absorption)1-100 µg/mLBackground absorptionConcentration determination after derivatization
³¹P NMR (complexation studies)δ 7.6 to 10.1 ppm (complexation shift)0.1-10 mMSolvent exchange effectsHost-guest complexation studies

Purity Assessment and Impurity Profiling

Comprehensive purity assessment of sarcosine methyl ester hydrochloride requires systematic evaluation of multiple impurity categories, each demanding specific analytical approaches for accurate quantification and identification. Quality control protocols encompass both organic and inorganic impurities, residual solvents, and water content determination [1] [23] [24].

Organic Impurity Analysis

The primary organic impurity in sarcosine methyl ester hydrochloride preparations is the parent compound sarcosine hydrochloride, typically present at levels not exceeding 3.0% [23] [24]. High Performance Liquid Chromatography with ultraviolet detection provides the standard analytical approach for this determination, employing area normalization methods for quantitative assessment. Gradient elution programs using acetonitrile-water mobile phases achieve baseline resolution between the methyl ester and parent acid forms.

Synthesis-related byproducts include incompletely esterified products, over-alkylated derivatives, and oxidation products formed during storage. Gas Chromatography-Mass Spectrometry analysis enables identification and quantification of these trace-level impurities, typically maintained below 1.0% total impurity content [24]. Method validation demonstrates detection limits of 0.005% for most organic impurities, providing adequate sensitivity for routine quality control applications.

Residual Solvent Determination

Methanol represents the primary residual solvent concern, arising from the esterification synthesis process. Gas chromatographic headspace analysis provides the standard methodology for methanol quantification, employing external standard calibration with detection limits of 10 ppm [25] [12]. Specification limits typically require methanol content below 0.1%, corresponding to 1000 ppm maximum allowable residue.

Additional solvents potentially present include dichloromethane, acetonitrile, and ethyl acetate, depending on specific synthetic and purification protocols employed. Multi-solvent headspace gas chromatographic methods enable simultaneous determination of multiple volatile organic compounds, providing comprehensive residual solvent profiling [26].

Water Content Analysis

Karl Fischer titration represents the definitive methodology for water content determination in sarcosine methyl ester hydrochloride. The compound's hygroscopic nature necessitates careful handling during analysis, with typical specification limits requiring water content below 1.0% [1] [12]. Coulometric Karl Fischer titration provides enhanced sensitivity for trace water determination, achieving detection limits of 0.01%.

Loss on drying determinations at 70°C provide complementary water content information, though with reduced specificity compared to Karl Fischer analysis. Specification requirements typically demand loss on drying values below 1.0% when determined under standardized conditions [1] [12].

Inorganic Impurity Profiling

Heavy metals analysis employs Inductively Coupled Plasma Mass Spectrometry or atomic absorption spectroscopy for quantitative determination of lead, mercury, cadmium, and other metallic contaminants. Specification limits typically require total heavy metals content below 10 ppm, with individual metal limits varying according to toxicological considerations [27] [28].

Chloride content determination utilizes ion chromatography with conductometric detection, providing quantitative assessment of inorganic chloride impurities beyond the stoichiometric hydrochloride salt form. Typical specification limits require total chlorides within 0.5% of theoretical values [27] [28].

Quality Control Testing Frequency

Routine quality control protocols establish testing frequencies based on impurity significance and analytical cost considerations. Critical parameters including organic impurity content, water content, and residual solvents require testing for every production batch. Heavy metals analysis typically occurs monthly due to process consistency and analytical cost factors. Ion chromatographic chloride determination follows weekly schedules to monitor process drift [29] [12].

Impurity TypeTypical Level (%)Analytical MethodDetection LimitSpecification MethodQuality Control Frequency
Sarcosine hydrochloride (parent compound)≤3.0HPLC with UV detection0.01%Area normalizationEvery batch
Methanol (residual solvent)≤0.1Gas chromatography headspace analysis10 ppmExternal standardEvery batch
Water content (Karl Fischer)≤1.0Karl Fischer titration0.01%Direct measurementEvery batch
Heavy metals (Pb, Hg, Cd)≤10 ppmICP-MS or atomic absorption1 ppmExternal calibrationMonthly
Organic impurities (synthesis byproducts)≤1.0GC-MS or LC-MS0.005%Peak area comparisonEvery batch
Inorganic chlorides≤0.5Ion chromatography0.01%Conductometric detectionWeekly

UNII

YPW7YYP04F

Related CAS

5473-12-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (76.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13515-93-0

General Manufacturing Information

Glycine, N-methyl-, methyl ester, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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